Tert-butyl N-(1-oxohex-4-YN-2-YL)carbamate
Overview
Description
Tert-butyl N-(1-oxohex-4-YN-2-YL)carbamate is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.261 g/mol. It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(1-oxohex-4-YN-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-oxohex-4-YN-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted carbamates
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products Formed
Scientific Research Applications
Tert-butyl N-(1-oxohex-4-YN-2-YL)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of Tert-butyl N-(1-oxohex-4-YN-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl N-(1-oxohex-4-YN-2-YL)carbamate is unique due to its specific structural features, such as the presence of an alkyne group and a carbamate moiety. These features confer distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
183500-62-1 |
---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.261 |
IUPAC Name |
tert-butyl N-(1-oxohex-4-yn-2-yl)carbamate |
InChI |
InChI=1S/C11H17NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,7H2,1-4H3,(H,12,14) |
InChI Key |
DHJDFHOSKBYZPS-UHFFFAOYSA-N |
SMILES |
CC#CCC(C=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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